N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide” is a novel compound with a unique chemical structure1. It has a molecular formula of C19H21N3O2 and a molecular weight of 323.3961.
Synthesis Analysis
The synthesis of similar compounds often involves the use of reductive amination2. However, specific synthesis methods for this compound are not readily available in the search results.
Molecular Structure Analysis
The molecular structure of this compound is unique, as indicated by its complex name. It includes a cyclopropane carboxamide group attached to an indeno[1,2-c]pyrazole core with a tert-butyl group and a methyl group1. However, detailed structural analysis such as bond lengths and angles, crystal structure, or conformational analysis are not provided in the search results.Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.3961. Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.Scientific Research Applications
Synthesis of Hexasubstituted Pyrazolines
- Development of Synthetic Routes: A significant contribution to the synthesis of hexasubstituted pyrazolines has been made through the development of synthetic routes starting from pentasubstituted 2H-pyrazoles. These methods lead to the creation of highly substituted pyrazolines, showcasing the utility of such compounds in organic synthesis. The thermal decomposition of certain pyrazolines facilitates the synthesis of hexasubstituted cyclopropanes, highlighting innovative approaches to generate structurally complex molecules (A. Baumstark, P. Vásquez, Davita Mctush-Camp, 2013).
Applications in Medicinal Chemistry
- Pharmacophore Role in Biological Compounds: Pyrazole moieties, closely related to the structure of N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide, play a crucial role in the development of biologically active compounds. Their extensive use as synthons in organic synthesis and the range of biological activities associated with pyrazole derivatives, such as anticancer, analgesic, and anti-inflammatory properties, underscore their importance in medicinal chemistry (A. M. Dar, Shamsuzzaman, 2015).
Enabling Novel Organic Synthesis Approaches
- Catalytic and Non-Enzymatic Kinetic Resolution: The study of catalytic non-enzymatic kinetic resolution highlights the evolving methodologies in asymmetric synthesis, which is fundamental for creating chiral compounds. The advancements in chiral catalyst development for asymmetric reactions have opened new avenues for the resolution of racemates, a process integral to the synthesis of enantiopure compounds. This research area is particularly relevant for compounds that can serve as intermediates or catalysts in these processes (H. Pellissier, 2011).
Safety And Hazards
This compound is not intended for human or veterinary use and is for research use only1. Specific safety and hazard information is not provided in the search results.
Future Directions
The future directions for research on this compound are not specified in the search results. Given its unique structure, it could be of interest in various fields of research1.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
properties
IUPAC Name |
N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-19(2,3)17-14-15(21-22(17)4)12-8-7-11(9-13(12)16(14)23)20-18(24)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWGLJOQEAJKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.